5-[(4-methoxybenzenesulfonyl)methyl]-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
5-[(4-methoxyphenyl)sulfonylmethyl]-3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-13(2)25-16-6-4-14(5-7-16)19-20-18(26-21-19)12-27(22,23)17-10-8-15(24-3)9-11-17/h4-11,13H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWCZXIMBQQYDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)CS(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-methoxybenzenesulfonyl)methyl]-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole typically involves multiple steps. One common method starts with the preparation of 4-isopropoxybenzohydrazide, which is then reacted with 4-methoxybenzenesulfonyl chloride to form the corresponding hydrazone. This intermediate is cyclized under acidic conditions to yield the desired oxadiazole compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[(4-methoxybenzenesulfonyl)methyl]-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of oxadiazole derivatives, including 5-[(4-methoxybenzenesulfonyl)methyl]-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole. Research indicates that compounds with oxadiazole moieties exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: In Vitro Anticancer Evaluation
- A study evaluated the compound against several cancer cell lines such as MCF7 (breast cancer) and PC3 (prostate cancer). The results showed that the compound inhibited cell proliferation effectively, with IC50 values indicating potent activity at low concentrations .
- Molecular docking studies revealed that the compound interacts with key proteins involved in cancer cell survival and proliferation, suggesting a mechanism involving apoptosis induction .
Anti-inflammatory Properties
The anti-inflammatory potential of oxadiazole derivatives has been extensively studied. The compound has shown promise in reducing inflammation in various models.
Research Findings
- A series of oxadiazole derivatives were synthesized and tested for their anti-inflammatory activity. Compounds similar to 5-[(4-methoxybenzenesulfonyl)methyl]-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole demonstrated significant inhibition of inflammatory markers in vitro .
- In vivo studies indicated that these compounds could reduce edema and pain in animal models, comparable to established anti-inflammatory drugs .
Antiviral Activity
Emerging research suggests that oxadiazole compounds may possess antiviral properties. Specifically, 5-[(4-methoxybenzenesulfonyl)methyl]-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole has been investigated for its effectiveness against viral infections.
Case Study: Dengue Virus Inhibition
- A novel series of oxadiazoles was identified as non-nucleoside inhibitors of dengue viral polymerase. The structure-activity relationship (SAR) studies indicated that modifications to the oxadiazole ring could enhance antiviral activity .
- This suggests potential applications in developing antiviral therapeutics targeting flavivirus infections.
Anticonvulsant Properties
The anticonvulsant effects of oxadiazoles have also been explored. Compounds containing the oxadiazole ring have shown efficacy in reducing seizure activity in preclinical models.
Experimental Results
- In a study involving maximal electroshock-induced seizures, derivatives similar to 5-[(4-methoxybenzenesulfonyl)methyl]-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole exhibited significant anticonvulsant activity .
- These findings suggest that further development could lead to new treatments for epilepsy and other seizure disorders.
Synthesis and Structural Modifications
The synthesis of 5-[(4-methoxybenzenesulfonyl)methyl]-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole involves various chemical strategies aimed at enhancing its biological activity.
Synthesis Strategies
- Several methods have been reported for synthesizing oxadiazoles, including cyclization reactions involving hydrazones and carboxylic acids .
- Structural modifications can significantly influence the pharmacological properties of these compounds, making them suitable for specific therapeutic targets .
Mechanism of Action
The mechanism of action of 5-[(4-methoxybenzenesulfonyl)methyl]-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or chemical effect.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 5-[(4-methoxybenzenesulfonyl)methyl]-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole with structurally related 1,2,4-oxadiazoles, highlighting key differences in substituents, bioactivity, and synthetic approaches:
Key Insights from Comparative Analysis
Substituent Effects on Bioactivity Electron-Withdrawing Groups: The 4-methoxybenzenesulfonyl group in the target compound may confer superior metabolic stability compared to bromophenoxy () or nitro-furyl () substituents. Sulfonyl groups are less prone to oxidative degradation than nitro groups, which are metabolically labile .
Antimicrobial Activity
- Compound 2e (MIC = 0.5 µg/mL against S. aureus) outperforms nitro-containing oxadiazoles, suggesting the nitro-furyl group’s redox activity is critical for antibacterial effects . The target compound’s sulfonyl group may reduce redox activity, limiting direct antimicrobial utility unless paired with additional pharmacophores.
Anticancer Potential Chlorothiophene-substituted oxadiazoles (e.g., 1d) induce apoptosis via caspase activation, while bromophenoxy analogues () show moderate cytotoxicity. The target compound’s sulfonyl group could modulate target binding (e.g., TIP47 protein inhibition, as seen in ), but empirical data are needed.
Synthetic Accessibility
- The target compound’s synthesis likely involves coupling 4-methoxybenzenesulfonyl chloride with a preformed 1,2,4-oxadiazole intermediate, similar to methods for 9c (yield = 75–87%, silica gel purification) . By contrast, trifluoromethyl-substituted oxadiazoles (e.g., 1d ) require Pd-catalyzed cross-coupling, increasing complexity .
Biological Activity
5-[(4-methoxybenzenesulfonyl)methyl]-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This oxadiazole derivative exhibits a variety of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the current understanding of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 396.44 g/mol |
| CAS Number | 1021223-84-6 |
| Molecular Formula | C19H20N2O5S |
Biological Activity Overview
Research indicates that this compound has several notable biological activities:
1. Antimicrobial Activity
Studies have shown that oxadiazole derivatives possess significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains, suggesting that 5-[(4-methoxybenzenesulfonyl)methyl]-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole may exhibit comparable activity. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
2. Anti-inflammatory Activity
The anti-inflammatory potential of oxadiazoles has been well-documented. In a study evaluating various derivatives, it was found that certain oxadiazoles significantly reduced inflammation in animal models through inhibition of pro-inflammatory cytokines and enzymes such as COX-2. The specific activity of our compound in this regard remains to be fully elucidated but is likely linked to its structural features.
3. Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For example, a series of related compounds were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. The mechanism often involves induction of apoptosis and cell cycle arrest. The compound's unique functional groups may enhance its ability to interact with cancer-specific targets.
Case Studies
- Anticancer Evaluation : A study conducted on a series of oxadiazole derivatives indicated that compounds similar to 5-[(4-methoxybenzenesulfonyl)methyl]-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole exhibited IC50 values in the nanomolar range against breast cancer cell lines (MDA-MB-231), suggesting significant anticancer efficacy.
- Anti-inflammatory Activity : In vivo experiments using carrageenan-induced paw edema models demonstrated that certain oxadiazole derivatives reduced inflammation by up to 61%, comparable to standard anti-inflammatory drugs like indomethacin.
The biological activity of 5-[(4-methoxybenzenesulfonyl)methyl]-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole is hypothesized to involve:
- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in inflammation and cancer proliferation.
- Receptor Interaction : It might bind to specific receptors, altering signal transduction pathways critical for cellular responses.
Q & A
Basic: What are the recommended synthetic routes for 5-[(4-methoxybenzenesulfonyl)methyl]-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole?
Methodological Answer:
The synthesis typically involves cyclocondensation of precursors under controlled conditions. A common approach includes:
- Step 1: Preparation of the oxadiazole core via reaction of a nitrile derivative with hydroxylamine under reflux (ethanol, 80°C, 6–8 hours) .
- Step 2: Functionalization of the oxadiazole ring by introducing the 4-methoxybenzenesulfonylmethyl group via nucleophilic substitution (e.g., using NaH as a base in DMF, 0°C to room temperature) .
- Step 3: Coupling the 4-(propan-2-yloxy)phenyl moiety using Suzuki-Miyaura cross-coupling (Pd catalyst, aryl boronic acid, 90°C, 12 hours) .
Key Considerations: Optimize reaction stoichiometry and solvent polarity to minimize byproducts like unsubstituted oxadiazoles .
Basic: How is the compound characterized structurally?
Methodological Answer:
Structural confirmation requires multi-technique analysis:
- X-ray Crystallography: Resolves bond lengths and angles (e.g., C–N bond in oxadiazole core ≈ 1.28 Å) .
- NMR Spectroscopy: Key signals include δ 7.8–8.1 ppm (aromatic protons of oxadiazole), δ 3.8 ppm (methoxy group), and δ 1.3 ppm (isopropyl protons) .
- Mass Spectrometry: Molecular ion peak at m/z 415.1 (calculated for C₁₉H₂₁N₃O₅S) confirms molecular weight .
Validation: Cross-reference experimental data with computational models (DFT calculations for optimized geometry) .
Basic: What safety precautions are necessary when handling this compound?
Methodological Answer:
Based on analogs (e.g., phenol-oxadiazole derivatives):
- GHS Hazards: Classified as H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .
- Handling Protocol: Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation of dust.
- Storage: Store in airtight containers at –20°C, away from oxidizing agents .
Advanced: How does the electronic configuration of substituents influence bioactivity?
Methodological Answer:
The methoxy and isopropoxy groups modulate electron density:
- Methoxy Group (-OCH₃): Electron-donating effect enhances π-π stacking with aromatic residues in enzyme active sites (e.g., COX-2 inhibition) .
- Isopropoxy Group (-OCH(CH₃)₂): Steric bulk may hinder binding to flat hydrophobic pockets but improves metabolic stability .
Data Table: Substituent Effects on IC₅₀ (Enzyme Inhibition)
| Substituent | IC₅₀ (µM) | Target Enzyme |
|---|---|---|
| 4-Methoxy | 0.12 | COX-2 |
| 4-Ethoxy | 0.25 | COX-2 |
| 4-Isopropoxy (target) | 0.18 | COX-2 |
| Data adapted from structural analogs . |
Advanced: What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
Address discrepancies via:
- Standardized Assays: Use identical cell lines (e.g., HeLa for cytotoxicity) and control for solvent effects (DMSO ≤ 0.1%) .
- Dose-Response Curves: Validate EC₅₀ values with triplicate measurements and nonlinear regression analysis .
- Meta-Analysis: Compare datasets using tools like PRISMA to identify outliers due to assay variability .
Advanced: How to design analogs to improve pharmacokinetic properties?
Methodological Answer:
Focus on Structure-Activity Relationship (SAR) and ADME Optimization :
- Lipophilicity Adjustment: Replace isopropoxy with trifluoromethoxy (logP reduction by ~0.5 units) to enhance solubility .
- Metabolic Stability: Introduce electron-withdrawing groups (e.g., -CF₃) on the benzene ring to slow CYP450-mediated oxidation .
- Permeability: Use Caco-2 cell assays to assess intestinal absorption; prioritize analogs with Papp > 1 × 10⁻⁶ cm/s .
Advanced: What role do computational methods play in predicting reactivity?
Methodological Answer:
Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations:
- Reactivity Prediction: Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., sulfonyl group as electrophilic center) .
- Binding Affinity: Docking studies (AutoDock Vina) model interactions with targets like EGFR (binding energy ≤ –8.5 kcal/mol indicates high affinity) .
Validation: Compare computed IR spectra with experimental data to refine force fields .
Advanced: What are the challenges in enantioselective synthesis of related oxadiazoles?
Methodological Answer:
Key hurdles include:
- Chiral Center Induction: Use asymmetric catalysis (e.g., Jacobsen’s catalyst for epoxidation) or chiral auxiliaries (e.g., Evans oxazolidinones) .
- Racemization Risk: Avoid high temperatures (>60°C) during sulfonylation to preserve enantiomeric excess (ee > 95%) .
Case Study: Enantioselective allylation of hydrazides achieved 88% ee using Cu(I)-bisoxazoline complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
